2,5-Dimethyl-3-pyrroline

Catalog No.
S750421
CAS No.
59480-92-1
M.F
C6H11N
M. Wt
97.16 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dimethyl-3-pyrroline

CAS Number

59480-92-1

Product Name

2,5-Dimethyl-3-pyrroline

IUPAC Name

2,5-dimethyl-2,5-dihydro-1H-pyrrole

Molecular Formula

C6H11N

Molecular Weight

97.16 g/mol

InChI

InChI=1S/C6H11N/c1-5-3-4-6(2)7-5/h3-7H,1-2H3

InChI Key

TXQDHQBSNAJSHQ-UHFFFAOYSA-N

SMILES

CC1C=CC(N1)C

Canonical SMILES

CC1C=CC(N1)C

2,5-Dimethyl-3-pyrroline is a nitrogen-containing heterocyclic compound with the molecular formula C₆H₁₁N. It features a five-membered ring structure that includes one nitrogen atom and is characterized by two methyl groups attached to the carbon atoms at positions 2 and 5 of the pyrroline ring. This compound is notable for its unique chemical properties, including its ability to participate in various

Organic Synthesis:

  • Precursor for pyrrole derivatives: 2,5-DMP can be used as a starting material for the synthesis of various pyrrole derivatives, which are valuable building blocks in organic chemistry. These derivatives can find applications in the development of pharmaceuticals, agrochemicals, and functional materials [].

Medicinal Chemistry:

  • Potential therapeutic properties: Studies suggest that 2,5-DMP might possess anti-inflammatory and neuroprotective properties. However, these findings are based on preliminary in vitro and in vivo studies, and further research is needed to validate its potential therapeutic applications [, ].

Material Science:

  • Potential applications in polymers and functional materials: The unique structure of 2,5-DMP has led to its exploration in the development of new polymers and functional materials. However, research in this area is still in its early stages [].

  • Deamination: This process involves the removal of an amine group from the compound, leading to the formation of dienes. For instance, 2,5-dimethyl-3-pyrroline can be converted into 2,5-dimethyl-1,3-butadiene through stereospecific deamination .
  • Nucleophilic Addition: The compound can react with nucleophiles due to the electrophilic nature of the double bond in the pyrroline ring. This property allows it to participate in various synthetic pathways .
  • Oxidation: 2,5-Dimethyl-3-pyrroline can also undergo oxidation reactions, which may yield different derivatives depending on the reaction conditions .

Research indicates that 2,5-dimethyl-3-pyrroline exhibits significant biological activity. It has been implicated in various biosynthetic pathways and may serve as a precursor for more complex nitrogen-containing compounds. Its interactions with biological systems suggest potential applications in pharmacology and biochemistry.

2,5-Dimethyl-3-pyrroline finds applications in several fields:

  • Flavoring Agents: It has been identified as a compound contributing to specific flavors in food products.
  • Pharmaceuticals: Its unique chemical reactivity makes it a candidate for drug development and synthesis.
  • Chemical Research: The compound serves as a model for studying the chemistry of nitrogen-containing heterocycles.

Several compounds share structural features with 2,5-dimethyl-3-pyrroline. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
3-PyrrolineContains one nitrogen atom in a five-membered ringLess sterically hindered than 2,5-dimethyl-3-pyrroline
2-PyrrolidineSaturated form of pyrroleMore stable but less reactive than pyrrolines
4-Methyl-3-pyrrolineMethyl group at position 4Different reactivity profile due to methyl placement
2,4-Dimethyl-3-pyrrolineTwo methyl groups at positions 2 and 4May exhibit different biological activities

The uniqueness of 2,5-dimethyl-3-pyrroline lies in its specific arrangement of methyl groups and its resultant chemical reactivity compared to these similar compounds.

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Flammable

Other CAS

59480-92-1

Dates

Modify: 2023-08-15

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